6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Functional groups on the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets in biological systems. These interactions can modulate various pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thioadenosine: This compound shares a similar purine structure and has comparable biological activities.
(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol:
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
6-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7-/m0/s1 |
InChI Key |
DLLZQBWJRMFLAD-XVMARJQXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O |
Origin of Product |
United States |
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